3-(2H-tetrazol-5-yl)benzaldehyde
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Overview
Description
3-(2H-tetrazol-5-yl)benzaldehyde is an organic compound with the molecular formula C8H6N4O. It is a derivative of benzaldehyde where the benzene ring is substituted with a tetrazole ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-tetrazol-5-yl)benzaldehyde typically involves the formation of the tetrazole ring followed by its attachment to the benzaldehyde moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like azides .
Chemical Reactions Analysis
Types of Reactions
3-(2H-tetrazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2H-tetrazol-5-yl)benzoic acid.
Reduction: 3-(2H-tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2H-tetrazol-5-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2H-tetrazol-5-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetrazol-5-yl)benzaldehyde: Similar structure but with a different tautomeric form of the tetrazole ring.
4-(2H-tetrazol-5-yl)benzaldehyde: The tetrazole ring is attached at the fourth position of the benzaldehyde.
2-(2H-tetrazol-5-yl)benzaldehyde: The tetrazole ring is attached at the second position of the benzaldehyde.
Uniqueness
3-(2H-tetrazol-5-yl)benzaldehyde is unique due to the position of the tetrazole ring, which can influence its reactivity and binding properties. The specific placement of the tetrazole ring can affect the compound’s electronic distribution and steric interactions, making it distinct from its isomers .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZICMAGCVWLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136689-94-6 |
Source
|
Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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